REACTION_CXSMILES
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[H-].[Al+3].[Li+].[H-].[H-].[H-].[O:7]1[C:11]2([CH2:16][CH2:15][CH:14]([C:17]([NH2:19])=O)[CH2:13][CH2:12]2)[O:10][CH2:9][CH2:8]1.O.ClCCl>C1COCC1>[NH2:19][CH2:17][CH:14]1[CH2:15][CH2:16][C:11]2([O:7][CH2:8][CH2:9][O:10]2)[CH2:12][CH2:13]1 |f:0.1.2.3.4.5|
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Name
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|
Quantity
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1.4 g
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Type
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reactant
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Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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4.9 g
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Type
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reactant
|
Smiles
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O1CCOC12CCC(CC2)C(=O)N
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Name
|
|
Quantity
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5 mL
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Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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This mixture is then refluxed 2 hours
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Duration
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2 h
|
Type
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FILTRATION
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Details
|
the insolubles filtered off
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer is dried over MgSO4
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Type
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CUSTOM
|
Details
|
giving 3.48 g crude product
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Type
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DISTILLATION
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Details
|
This material is vacuum-distilled
|
Reaction Time |
15 min |
Name
|
|
Type
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product
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Smiles
|
NCC1CCC2(OCCO2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |